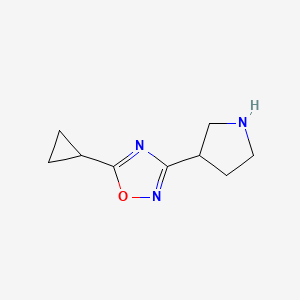

![molecular formula C18H17F3N2O3 B2872621 3-(morpholinocarbonyl)-1-[4-(trifluoromethyl)benzyl]-2(1H)-pyridinone CAS No. 338782-23-3](/img/structure/B2872621.png)

3-(morpholinocarbonyl)-1-[4-(trifluoromethyl)benzyl]-2(1H)-pyridinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

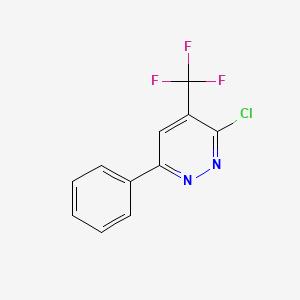

The compound appears to contain a trifluoromethyl group, a benzyl group, and a morpholinocarbonyl group attached to a pyridinone ring . Trifluoromethyl ketones are valuable synthetic targets and are used in the construction of fluorinated pharmacons .

Synthesis Analysis

Trifluoromethyl ketones can be synthesized through various methods . A common method involves the use of triphenylphosphine to activate an electrophilic trifluoromethylthiolating reagent .Molecular Structure Analysis

The trifluoromethyl group is a strong electron-withdrawing group, which can significantly affect the electronic properties of the molecule . The morpholinocarbonyl group and the benzyl group can also influence the molecule’s structure and reactivity .Chemical Reactions Analysis

Trifluoromethyl ketones can participate in various chemical reactions . For example, they can undergo condensation and anti-Michael addition reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups . Trifluoromethyl groups are known to increase the lipophilicity of compounds, which can enhance interactions at nonpolar interfaces .Applications De Recherche Scientifique

Chemoselective Catalysis

One notable application of morpholine derivatives is in chemoselective catalysis. For instance, morpholinone- and piperidinone-derived triazolium salts have been utilized to catalyze highly chemoselective cross-benzoin reactions between aliphatic and aromatic aldehydes. These reactions have been successful across a wide range of substrates, including substituted benzaldehyde derivatives and aliphatic aldehydes, with catalytic loadings as low as 5 mol% yielding up to 99% product. This demonstrates the compound's potential in facilitating selective organic transformations, which are crucial in synthesizing complex molecules (Langdon, Wilde, Thai, & Gravel, 2014).

Antifungal Activities

Morpholine derivatives have also shown promise in biological applications. N-(Morpholinothiocarbonyl) benzamide and its Co(III) complexes, for example, have been synthesized and evaluated for their antifungal activities against major pathogens responsible for plant diseases. These studies contribute to the search for new, effective plant protection agents, with some compounds showing promising results in inhibiting the growth of fungi responsible for significant agricultural losses (Zhou, Yang, Liqun, & Cheng, 2005).

Photoluminescence Studies

In the field of material science, morpholine compounds have been explored for their photoluminescent properties. For instance, the photoluminescence of tetrameric copper(I) iodide complexes with morpholine ligands has been investigated, showing that these complexes exhibit red emission in noncoordinating solvents at room temperature. Such studies are fundamental for the development of new photoluminescent materials for use in lighting, displays, and sensor applications (Vogler & Kunkely, 1986).

Crystal Structure Analysis

The analysis of crystal structures of compounds containing morpholine is another vital area of research. Detailed crystallographic studies have been conducted on molecules like {5-methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-1,2,3-triazol-4-yl}(morpholino)methanone. These analyses provide insights into molecular geometry, intermolecular interactions, and the overall stability of the compounds, which are essential for designing molecules with desired physical and chemical properties (Anuradha, Thiruvalluvar, Mahalinga, & Butcher, 2008).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(morpholine-4-carbonyl)-1-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O3/c19-18(20,21)14-5-3-13(4-6-14)12-23-7-1-2-15(17(23)25)16(24)22-8-10-26-11-9-22/h1-7H,8-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGFXGBCEFVJEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

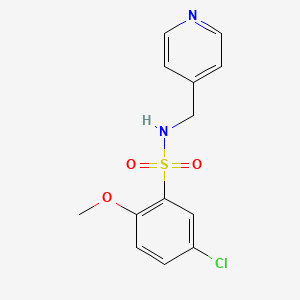

![ethyl 4-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2872539.png)

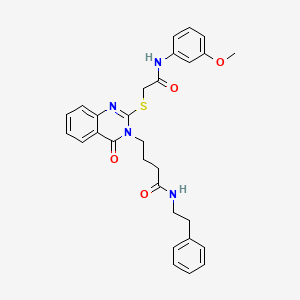

![5-chloro-2-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2872545.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)acrylamide](/img/structure/B2872546.png)

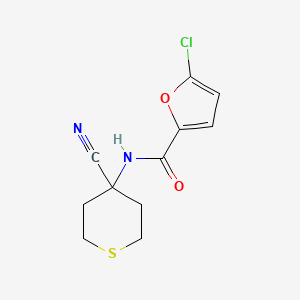

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)methanesulfonamide](/img/structure/B2872548.png)

![5-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2872549.png)

![(Z)-methyl 2-((4-(dimethylamino)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2872551.png)

![N-(4-bromo-2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2872557.png)

![Methyl({[5-(trifluoromethyl)furan-2-yl]methyl})amine](/img/structure/B2872558.png)

![(Z)-2-(3,4-dichlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile](/img/structure/B2872561.png)